molecular formula C13H10O4 B8617669 Methanone, (2,5-dihydroxyphenyl)(4-hydroxyphenyl)- CAS No. 120506-56-1

Methanone, (2,5-dihydroxyphenyl)(4-hydroxyphenyl)-

Cat. No.: B8617669
CAS No.: 120506-56-1
M. Wt: 230.22 g/mol
InChI Key: ZYVHNBIJFJZZNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methanone, (2,5-dihydroxyphenyl)(4-hydroxyphenyl)- is a useful research compound. Its molecular formula is C13H10O4 and its molecular weight is 230.22 g/mol. The purity is usually 95%.
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Properties

CAS No.

120506-56-1

Molecular Formula

C13H10O4

Molecular Weight

230.22 g/mol

IUPAC Name

(2,5-dihydroxyphenyl)-(4-hydroxyphenyl)methanone

InChI

InChI=1S/C13H10O4/c14-9-3-1-8(2-4-9)13(17)11-7-10(15)5-6-12(11)16/h1-7,14-16H

InChI Key

ZYVHNBIJFJZZNO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=C(C=CC(=C2)O)O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a cooled solution (0° C.) of 4-methoxybenzoyl chloride (5.1 g, 30 mmol) and 1,4-dimethoxy benzene (4.1 g, 30 mmol) in dichloroethane (100 mL) was added aluminum chloride (4.0 g, 30 mmol) and the reaction mixture was stirred at room temperature for 1 h. The reaction was then quenched with 2N HCl and the organic layer was separated and dried over MgSO4. The organic layer was concentrated to give an oil, which was purified by column chromatography(eluent 20% EtOAc/hexanes) to give an oil (4.7 g, 58% yield). The product, (2,5-dimethoxyphenyl)(4-methoxyphenyl)methanone (4.7 g, 17.2 mmol) and pyridine hydrochloride (20 g) was heated to 200° C. After 1 hr, the reaction was cooled, diluted with 2N HCl and extracted with EtOAc. The organic layer was dried over MgSO4, and concentrated to give an oil residue. The crude product was taken up into CH2Cl2 and a solid crystallized out which was collected by filtration (3.1 g, 78% yield); 1H NMR (DMSO-d6) 10.37 (s, 1H), 9.64 (s, 1H), 9.03 (s, 1H), 7.61 (d, 2H, J=8.6 Hz), 6.86-6.75 (m, 4H), 6.67 (d, 1H); MS m/e 229 (M−H)+.
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